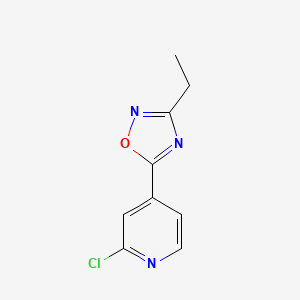

2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine

Description

2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 2-position and a 3-ethyl-1,2,4-oxadiazole moiety at the 4-position. This structure confers unique physicochemical properties, such as a molecular weight of ~237.68 g/mol (estimated from analogs in ) and a melting point likely within the range of 268–287°C, based on structurally related pyridine derivatives .

Properties

IUPAC Name |

5-(2-chloropyridin-4-yl)-3-ethyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-2-8-12-9(14-13-8)6-3-4-11-7(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDXONLENQOMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate hydrazide with an ethyl ester under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

Coupling with Pyridine: The oxadiazole intermediate is then coupled with a chlorinated pyridine derivative. This step often involves the use of coupling reagents such as phosphorus oxychloride (POCl₃) or other activating agents to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Types of Reactions:

Substitution Reactions:

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.

Oxidizing Agents: Like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.

Major Products: The major products depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridine derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine:

Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

Pharmaceuticals: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry:

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine varies depending on its application:

Biological Activity: In antimicrobial applications, it may disrupt cell wall synthesis or function, leading to cell death.

Catalytic Activity: As a ligand, it can stabilize transition states and facilitate the formation of desired products in catalytic cycles.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

Biological Activity

2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

The chemical formula for this compound is with a molecular weight of 223.66 g/mol. The structure includes a pyridine ring substituted with a chloro group and an oxadiazole moiety.

| Property | Value |

|---|---|

| Chemical Formula | C10H10ClN3O |

| Molecular Weight | 223.66 g/mol |

| IUPAC Name | 5-(2-chloropyridin-4-yl)-3-propan-2-yl-1,2,4-oxadiazole |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Oxadiazole Ring : This can be achieved through the cyclization of hydrazides with carboxylic acid derivatives.

- Chlorination : Introduction of the chloro group can be accomplished using chlorination agents like thionyl chloride.

- Final Coupling : The final product is formed by coupling the oxadiazole derivative with pyridine derivatives under basic conditions.

Biological Activity

Research has indicated that compounds containing oxadiazole rings exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

A study evaluating the antimicrobial properties of oxadiazole derivatives found that this compound showed significant inhibition against various bacterial strains. The compound's activity was assessed using standard disk diffusion methods and minimum inhibitory concentration (MIC) assays.

Anticancer Activity

In vitro studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound exhibited cytotoxic effects against human leukemia and breast cancer cell lines (CEM and MCF7 respectively) with IC50 values in the low micromolar range .

The mechanism by which this compound exerts its biological activity involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can interact with cellular receptors to modulate signaling pathways related to apoptosis and cell cycle regulation.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in drug discovery:

- Study on Antitumor Activity : A series of oxadiazoles were synthesized and tested for their antitumor activity against various cancer cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin .

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated significant anti-inflammatory effects for compounds related to this compound at doses as low as 25 mg/kg .

Scientific Research Applications

Medicinal Chemistry

Research has indicated that compounds containing the oxadiazole moiety exhibit significant biological activities, including antimicrobial and anticancer properties.

Case Studies:

- A study demonstrated that derivatives of 1,3,4-oxadiazoles showed potent activity against various strains of bacteria and fungi. The incorporation of the pyridine ring enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for further development as antibiotics .

- Another investigation focused on synthesizing novel oxadiazole derivatives for their antitumor effects. The results indicated that specific derivatives exhibited cytotoxic activity against cancer cell lines, suggesting potential applications in cancer therapy .

Agricultural Science

The compound has potential applications in agrochemicals as a pesticide or herbicide due to its ability to inhibit certain biochemical pathways in pests.

Research Findings:

- Studies have shown that oxadiazole derivatives can act as effective insecticides by disrupting the nervous system of target insects. The presence of the chloro group in 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine may enhance its effectiveness against specific pest species .

Material Science

The unique properties of this compound also lend themselves to applications in material science.

Applications:

- Research has explored the use of this compound in the development of polymers and coatings with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices could improve mechanical properties and extend the lifespan of materials used in harsh environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.